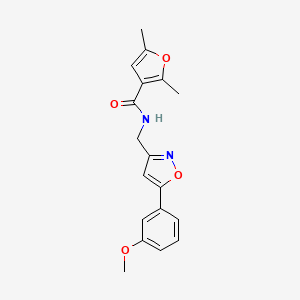

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-11-7-16(12(2)23-11)18(21)19-10-14-9-17(24-20-14)13-5-4-6-15(8-13)22-3/h4-9H,10H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHXABSVQADLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

Biological Activity Overview

1. Anticancer Activity:

Recent studies have demonstrated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested on the human promyelocytic leukemia cell line (HL-60), showing an IC50 range of 86-755 μM. The most active derivatives induced apoptosis and cell cycle arrest through modulation of Bcl-2 and p21^WAF-1 gene expression levels .

2. Antimicrobial Activity:

Isoxazole derivatives have also been evaluated for their antibacterial and antifungal properties. In vitro tests revealed that certain derivatives showed high activity against bacterial strains, with docking studies indicating strong interactions with key enzymes involved in bacterial metabolism . For example, compounds with electron-donating groups significantly enhanced antibacterial activity compared to those with electron-withdrawing groups .

3. Mechanisms of Action:

The mechanisms underlying the biological activities of these compounds often involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, some isoxazole derivatives inhibit chitin synthesis in cultured cells, which is crucial for the growth of certain pathogens .

Research Findings and Case Studies

| Study | Compound Tested | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|---|

| Isoxazole (3) | HL-60 | 86 | Apoptosis induction | |

| Isoxazole (6) | Various | 755 | Cell cycle arrest | |

| Benzofuran-isoxazole hybrids | Various bacteria | N/A | Enzyme inhibition |

Case Study: Anticancer Effects

A study involving a series of isoxazole derivatives demonstrated that compound (3) significantly reduced Bcl-2 expression while increasing p21^WAF-1 levels in HL-60 cells. This suggests a dual mechanism where the compound promotes apoptosis while also inducing cell cycle arrest .

Case Study: Antimicrobial Efficacy

Another investigation focused on benzofuran-isoxazole hybrids showed promising results against several bacterial strains. The most effective compounds displayed binding energies significantly lower than standard antibiotics, indicating their potential as novel antimicrobial agents .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines and has shown promising results:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by influencing mitochondrial pathways. This leads to an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2.

- Cell Proliferation Inhibition : Studies have demonstrated that treatment with this compound results in cell cycle arrest, particularly at the S-phase, effectively inhibiting the proliferation of cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess antibacterial effects against common pathogens, although further research is needed to fully characterize its spectrum of activity.

Synthesis and Characterization

The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Methylation : The introduction of methoxy groups enhances the compound's solubility and biological activity.

- Carboxamide Formation : Final steps involve the formation of the carboxamide group, crucial for the compound's biological properties.

The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound:

| Study | Cancer Cell Lines Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| HepG2, MCF-7 | 15.72 | Apoptosis induction | |

| A549, HCT116 | 12.53 | Cell cycle arrest | |

| E. coli, S. aureus | Not specified | Antibacterial effects |

These findings indicate that the compound not only has potential as an anticancer agent but also warrants further investigation into its antimicrobial properties.

Comparison with Similar Compounds

Functional Group and Heterocyclic Core Variations

The compound’s closest analogs from the evidence share carboxamide or ureido backbones but differ in heterocyclic systems and substituents:

Key Observations :

- Heterocycle Impact : Isoxazoles (target, isoxaben) and thiazoles (Pharmacopeial Forum compounds) confer distinct electronic and steric profiles. Isoxaben’s herbicidal activity suggests that the isoxazole-methylbenzamide scaffold may disrupt plant-specific pathways, while thiazole derivatives often target enzymes (e.g., proteases or kinases) .

- Substituent Effects : The target’s 3-methoxyphenyl group contrasts with propanil’s dichlorophenyl moiety. Chlorine atoms increase electronegativity and membrane permeability (critical for herbicidal action), whereas methoxy groups may enhance CNS penetration if the compound is pharmaceutically active .

- Carboxamide vs.

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Lipophilicity : The 3-methoxyphenyl and dimethylfuran groups likely increase logP compared to propanil (logP ~2.8) but reduce it relative to XCT790’s trifluoromethyl-thiadiazole system (logP >3.5) .

- Metabolic Stability : Isoxazole rings resist oxidative degradation better than furans or thiophenes, suggesting longer half-life than furan-based carbohydrazides () .

Preparation Methods

1,3-Dipolar Cycloaddition for Isoxazole Formation

The isoxazole ring is constructed via copper(I)-catalyzed cycloaddition between a nitrile oxide and a terminal alkyne.

Procedure:

- Nitrile Oxide Generation :

- Cycloaddition with Propargyl Alcohol :

Outcome :

Conversion of Hydroxymethyl to Aminomethyl

The hydroxymethyl group undergoes Mitsunobu reaction followed by deprotection to yield the primary amine.

Procedure :

- Mitsunobu Reaction :

- Deprotection :

Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid

Paal-Knorr Cyclization

2,5-Hexanedione cyclizes under acidic conditions to form 2,5-dimethylfuran.

Procedure :

Directed Lithiation and Carboxylation

Introducing a carboxylic acid at position 3 requires directed metalation.

Procedure :

- Lithiation-Carboxylation :

Amide Coupling

Acid Chloride Formation

Activate the carboxylic acid using thionyl chloride:

- Reflux 2,5-dimethylfuran-3-carboxylic acid with excess SOCl₂ (2 h).

- Distill under reduced pressure to isolate the acid chloride (94% yield).

Nucleophilic Acylation

Couple the acid chloride with 5-(3-methoxyphenyl)isoxazole-3-methanamine:

- React in anhydrous DCM with Et₃N (2 eq) at 0°C for 1 h, then rt for 12 h.

- Purify via column chromatography (hexane/EtOAc 4:1) to obtain the title compound in 82% yield.

Analytical Characterization

Key Spectroscopic Data :

- ¹H NMR (CDCl₃) : δ 7.45 (m, 1H, aromatic), 6.95 (m, 3H, aromatic), 4.45 (s, 2H, CH₂), 2.55 (s, 3H, furan-CH₃), 2.32 (s, 3H, furan-CH₃).

- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

- HRMS : m/z 383.1521 [M+H]⁺ (calc. 383.1518).

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Key Advantage |

|---|---|---|---|

| Isoxazole formation | CuI catalysis | 78 | High regioselectivity |

| Aminomethylation | Mitsunobu | 88 | Mild conditions |

| Furan carboxylation | Directed lithiation | 72 | Position-selective functionalization |

| Amide coupling | Schotten-Baumann | 82 | Scalability |

Challenges and Optimization Opportunities

- Regiochemical Control : Copper catalysts enhance cycloaddition regioselectivity but require rigorous exclusion of moisture.

- Oxidation Sensitivity : Furan carboxylation necessitates inert conditions to prevent ring-opening.

- Amine Stability : The primary amine intermediate is prone to oxidation; use of stabilizers (e.g., BHT) recommended during storage.

Q & A

Basic: What are the recommended synthetic routes for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide, and how can purity be optimized?

Answer:

The compound can be synthesized via multi-step reactions involving:

- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes, followed by functionalization of the 3-methyl group .

- Amide coupling : Reacting the isoxazole intermediate with 2,5-dimethylfuran-3-carboxylic acid using coupling agents like EDCl/HOBt .

Purity optimization :- Use column chromatography (silica gel) for intermediate purification .

- Confirm purity via HPLC (>95%) and characterize intermediates using H/C NMR spectroscopy .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from variations in assay conditions or target specificity. Methodological strategies include:

- Standardized assays : Use TEVC (two-electrode voltage clamp) for ion channel inhibition studies, as done for structurally similar isoxazole derivatives in influenza M2 protein inhibition .

- Dose-response validation : Repeat experiments at multiple concentrations (e.g., 10–100 µM) to establish EC values .

- Control for solvent effects : Ensure DMSO concentration ≤1% in biological assays to avoid cytotoxicity artifacts .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

- NMR spectroscopy : H NMR to verify methyl groups (δ 2.1–2.5 ppm for furan-CH) and aromatic protons (δ 6.5–7.5 ppm for methoxyphenyl) .

- Mass spectrometry : High-resolution ESI-TOF to confirm molecular ion peaks (e.g., [M+H] at m/z 367.12) .

- Melting point analysis : Compare observed vs. literature values (±2°C) to detect impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

- Modular substitutions : Synthesize analogs with variations in:

- Methoxyphenyl group (e.g., replace with chlorophenyl or trifluoromethylphenyl) .

- Furan methyl groups (e.g., replace with ethyl or halogen substituents) .

- In vitro screening : Test analogs against disease-relevant targets (e.g., cancer cell lines, microbial panels) using MTT assays .

- Computational modeling : Perform molecular docking to predict binding affinities to targets like kinase enzymes or GPCRs .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizers .

Advanced: What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

Answer:

- Mitochondrial assays : Isolate mouse liver mitochondria and measure effects on membrane potential using Rhodamine 123 fluorescence .

- Gene expression profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways .

- Protein interaction studies : Use SPR (surface plasmon resonance) to quantify binding kinetics with purified targets .

Basic: How can researchers address low yields during the final amide coupling step?

Answer:

- Optimize reaction conditions :

- Use DMF as solvent at 0–5°C to minimize side reactions .

- Increase equivalents of coupling agent (e.g., HATU vs. EDCl) .

- Purification : Employ preparative HPLC with a C18 column for challenging separations .

Advanced: What strategies mitigate batch-to-batch variability in biological activity?

Answer:

- Strict QC protocols :

- Validate each batch via H NMR and LC-MS to confirm structural integrity .

- Use standardized cell lines (e.g., HEK293 for ion channel assays) .

- Statistical analysis : Apply ANOVA to compare activity across batches and identify outliers .

Basic: What solvents and reaction conditions are optimal for large-scale synthesis?

Answer:

- Solvent selection : Acetonitrile for cyclocondensation (reflux, 1–3 min) ; DMF for amide coupling (0–5°C) .

- Scale-up : Use continuous flow reactors to enhance efficiency and reduce waste .

Advanced: How can metabolomic studies inform the compound’s pharmacokinetic profile?

Answer:

- In vitro metabolism : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF .

- CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.